molecular formula C8H7FO3 B1304786 2-Fluoro-4-methoxybenzoic acid CAS No. 394-42-3

2-Fluoro-4-methoxybenzoic acid

Cat. No.: B1304786
CAS No.: 394-42-3
M. Wt: 170.14 g/mol
InChI Key: UPWMPIKNUXTWFP-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 4 positions of the benzene ring are substituted by a fluorine atom and a methoxy group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methoxybenzoic acid can be synthesized through several methods. One common method involves the reaction of 2-fluoro-4-methoxybenzaldehyde with sodium hydroxide and silver oxide in water. The reaction mixture is stirred, filtered, and the precipitated solids are washed with hot water. The filtrate is then added slowly into cold hydrochloric acid with vigorous stirring to precipitate the product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Scientific Research Applications

2-Fluoro-4-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-fluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy group influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to various pharmacological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2-Fluoro-4-hydroxybenzoic acid
  • 2-Fluoro-4-methylbenzoic acid
  • 2-Fluoro-4-nitrobenzoic acid

Comparison: 2-Fluoro-4-methoxybenzoic acid is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities. For instance, the methoxy group can enhance its solubility in organic solvents, while the fluorine atom can increase its metabolic stability .

Biological Activity

2-Fluoro-4-methoxybenzoic acid (2FMBA), with the chemical formula C8_8H7_7FO3_3 and CAS number 394-42-3, is a fluorinated benzoic acid derivative that has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various microorganisms, and potential applications in medicinal chemistry.

PropertyValue
Molecular Weight172.14 g/mol
AppearanceWhite to light yellow powder
Melting Point191.0 - 195.0 °C
SolubilitySoluble in methanol

Antimicrobial Activity

Recent studies have demonstrated that 2FMBA exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The compound's mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes and inhibit critical metabolic pathways.

  • Bacterial Inhibition : 2FMBA has shown effectiveness against Gram-positive and Gram-negative bacteria. Research indicates that it disrupts the integrity of bacterial cell membranes, leading to cell lysis and death. For instance, studies have reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound also exhibits antifungal properties, particularly against Candida species. In vitro assays have demonstrated that 2FMBA can inhibit the growth of Candida albicans with an MIC of approximately 64 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of 2FMBA can be partially explained through structure-activity relationship studies that highlight the importance of the fluorine and methoxy groups in enhancing its antimicrobial properties. The presence of these substituents is believed to facilitate stronger interactions with microbial targets, improving potency compared to non-fluorinated analogs .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Biosynth evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 2FMBA. The results indicated that 2FMBA was among the most potent compounds tested, effectively inhibiting the growth of both bacteria and fungi at low concentrations .
  • Mechanistic Insights : Another research article explored the mechanism by which 2FMBA exerts its antimicrobial effects. The study utilized fluorescence microscopy to visualize the disruption of bacterial membranes upon treatment with the compound, confirming its role as a membrane-active agent .

Potential Applications

Given its promising biological activity, 2FMBA has potential applications in several fields:

  • Pharmaceutical Development : Due to its antimicrobial properties, 2FMBA could serve as a lead compound for developing new antibiotics or antifungal agents.
  • Agricultural Chemistry : Its efficacy against plant pathogens suggests potential use in agricultural formulations to protect crops from microbial infections.
  • Food Preservation : The compound's ability to inhibit microbial growth may also be explored for applications in food preservation technologies.

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-fluoro-4-methoxybenzoic acid?

Basic Research Focus
The synthesis typically involves two steps:

Methylketone Cleavage : Reacting 2-fluoro-4-methoxyacetophenone with HOBr yields this compound with a reported yield of ~59.9% .

Demethylation : Cleavage of the methoxy group using BBr₃ in dichloromethane produces 2-fluoro-4-hydroxybenzoic acid (yield ~57.0%) .
Purification : High-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of 1% acetic acid, 25% methanol, and 74% water is effective for isolating the final product .

Q. How can the structural and electronic properties of this compound be characterized?

Basic Research Focus

  • X-ray Crystallography : Single-crystal X-ray diffraction (as reported in Acta Crystallographica) confirms bond lengths, angles, and intermolecular interactions. For example, the fluorinated aromatic ring exhibits distinct electronic effects due to fluorine’s electronegativity .
  • Spectroscopy : Use NMR (¹H/¹³C) to analyze substituent effects. Fluorine’s electron-withdrawing nature deshields adjacent protons, while the methoxy group’s resonance impacts chemical shifts.

Q. What biocatalytic strategies are applicable for modifying this compound?

Advanced Research Focus

  • Enzymatic Hydroxylation : Candida parapsilosis CBS604 expresses flavin-dependent monooxygenases that hydroxylate fluorinated benzoic acids. This enzyme could catalyze regioselective modifications, though steric and electronic effects of the methoxy group may require optimization .
  • Microbial Degradation : Study microbial pathways (e.g., Pseudomonas) to assess biodegradation potential, particularly for environmental fate analyses.

Q. How does fluorination at the 2-position influence the compound’s reactivity in medicinal chemistry?

Advanced Research Focus

  • Electronic Effects : Fluorine’s electronegativity increases the acidity of the carboxylic acid group (pKa ~2.8–3.1), enhancing hydrogen-bonding capacity in protein interactions.
  • Metabolic Stability : Fluorine reduces oxidative metabolism, improving pharmacokinetic properties. Computational models (e.g., DFT) predict regioselectivity in electrophilic substitution reactions .
  • Case Study : Derivatives of this compound are intermediates in synthesizing fluorinated drug candidates, such as kinase inhibitors or antimicrobial agents .

Q. What role does this compound play in coordination chemistry or material science?

Advanced Research Focus

  • Ligand Design : The carboxylic acid and methoxy groups can coordinate to metal centers (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalytic or sensing applications.
  • Supramolecular Assembly : Hydrogen-bonding networks (observed in crystallographic data) enable crystal engineering for porous materials .

Q. How can computational modeling predict the compound’s behavior in complex systems?

Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding modes.
  • Docking Studies : Use the compound’s electrostatic potential surface to predict affinity for receptors like COX-2 or β-lactamases.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, highlighting the impact of fluorine on blood-brain barrier permeability.

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

Advanced Research Focus

  • LC-MS/MS : Optimize ionization conditions (e.g., ESI⁻ mode) to detect the deprotonated molecular ion [M-H]⁻. Use deuterated internal standards for accuracy.
  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates from plasma or tissue homogenates.

Q. Are there contradictions in reported CAS registry numbers for this compound?

Note : Discrepancies exist in the literature:

  • CAS 3173-56-6 is cited in commercial catalogs .
  • CAS 394-42-3 is listed in synthesis protocols .
    Resolution : Cross-validate with spectral data (NMR, HRMS) and consult authoritative databases like PubChem or Reaxys.

Q. How does the compound’s stability vary under different storage conditions?

Basic Research Focus

  • Thermal Stability : Decomposition occurs above 200°C (DSC/TGA data).
  • Photostability : Store in amber vials at -20°C to prevent photodegradation of the methoxy group.
  • Solution Stability : Avoid prolonged exposure to basic pH (>8), which accelerates hydrolysis of the ester derivatives .

Q. What are the limitations of current synthetic methods for scaling up this compound?

Advanced Research Focus

  • Yield Optimization : The two-step synthesis achieves ~59.9% yield; catalytic methods (e.g., Pd-mediated cross-coupling) could improve efficiency.
  • Green Chemistry : Replace BBr₃ (hazardous) with ionic liquids or enzymatic demethylation for sustainable production .

Properties

IUPAC Name

2-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWMPIKNUXTWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379090
Record name 2-Fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-42-3
Record name 2-Fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-methoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a warm (55° C.) mixture of Ag2O (13.5 g, 58.4 mmol), NaOH (19.5 g, 487 mmol) and water (200 mL) was added 2-fluoro-4-methoxybenzaldehyde (15 g, 97.4 mmol). The mixture was stirred for 1 h, filtered off and the precipitated solids were washed with hot water (10 mL). The filtrate was added slowly into cold (0° C.) HCl (5N) with vigorous stirring. The precipitated solid was filtered, washed with water and dried to give a white solid (13.6 g, 82% yield, m.p. 194-196° C.); MS m/e 169 (M−H)+.
[Compound]
Name
Ag2O
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Yield
82%

Synthesis routes and methods II

Procedure details

23.30 g of sodium hydroxide was dissolved in 118 mL of water and was ice-cooled, to which 9.23 mL of bromine was added dropwise over 20 minutes and then a solution of 9.80 g of 1-(2-fluoro-4-methoxyphenyl)-1-ethanone in 88 mL of 1,4-dioxane was added dropwise over one hour at −10° C. The resultant reaction mixture was cooled to room temperature, to which water was added, and then an aqueous phase was separated therefrom. A solution of 7.23 g of sodium thiosulfate in 100 mL of water was added to the aqueous phase, and then 12M hydrochloric acid was further added until the pH value of this aqueous phase reached 2. The resultant precipitate was filtered therefrom and washed with water to yield 8.20 g of 2-fluoro-4-methoxybenzoic acid as white solid.
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
Quantity
118 mL
Type
solvent
Reaction Step One
Quantity
9.23 mL
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
88 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Fluoro-4-methoxybenzoic acid was synthesized by KMnO4 oxidation of 2-fluoro-4-methoxyacetophenone (Clarke, H. T.; Taylor, E. R., Org. Synth. Coll. Vol II, 135-136).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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